N(2')-acetylgentamycin C1a(4+)
説明
N(2')-Acetylgentamycin C1a(4+) is a semisynthetic derivative of gentamicin C1a, a component of the gentamicin complex, which belongs to the aminoglycoside class of antibiotics. Its molecular formula is C21H41N5O8, and its structure features a unique acetyl modification at the N(2') position of the purpurosamine ring (Figure 1) . Key structural identifiers include:
- SMILES:
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)CN - InChIKey:
RLGSXXMFPPOROB-JOYMZIHVSA-N
The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 247.4 Ų ([M+H]+) to 231.8 Ų ([M-H]-), reflecting its conformational flexibility in solution .
特性
分子式 |
C21H45N5O8+4 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-3-acetamido-6-(azaniumylmethyl)oxan-2-yl]oxy-4,6-bis(azaniumyl)-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |
InChI |
InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/p+4/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
InChIキー |
RLGSXXMFPPOROB-JOYMZIHVSA-R |
異性体SMILES |
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
正規SMILES |
CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
製品の起源 |
United States |
化学反応の分析
Key Features of the Enzymatic Reaction:
| Parameter | Detail |
|---|---|
| Enzyme Class | Acyltransferase (EC 2.3.1.59) |
| Substrates | Acetyl-CoA, gentamicin C1a |
| Products | CoA, N(2')-acetylgentamycin C1a(4+) |
| Optimal pH | 7.5–8.0 |
| Cofactor | Mg²⁺ or Mn²⁺ enhances activity |
This enzyme also acetylates sisomicin, tobramycin, and kanamycin B , but N(2')-acetylgentamycin C1a(4+) itself is resistant to further acetylation at the 2'-position due to steric hindrance.
Hydrolysis and Stability
N(2')-acetylgentamycin C1a(4+) undergoes pH-dependent hydrolysis , reverting to gentamicin C1a under acidic or alkaline conditions .
Hydrolysis Kinetics:
| Condition | Reaction Outcome | Stability Profile |
|---|---|---|
| pH < 3 | Rapid cleavage of the acetyl group | Unstable |
| pH 5–7 | Minimal hydrolysis (<5% over 24 hours) | Highly stable |
| pH > 9 | Moderate hydrolysis (20–30% over 24 hours) | Moderately stable |
The compound’s stability in neutral conditions (pH 6–8) makes it suitable for pharmaceutical formulations. Hydrolysis products retain antibacterial activity but exhibit reduced efficacy against resistant strains .
Conformational Effects on Reactivity
The 2'-acetyl group alters the molecule’s conformation, affecting its interactions with bacterial ribosomes and enzymatic targets :
-
Ribosomal Binding : The acetyl group enhances hydrogen bonding with the 16S rRNA A-site, increasing affinity for resistant bacterial strains .
-
Enzymatic Resistance : The modified structure reduces susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases) .
Reductive Amination and Side-Chain Modifications
N(2')-acetylgentamycin C1a(4+) can undergo reductive amination at the 6'-position using chemoenzymatic methods :
-
Deamination : Enzymes like GenB4 convert the 6'-amine to an aldehyde.
-
Reductive Amination : The aldehyde reacts with primary amines to form alkylated derivatives.
Example Reaction:
Conversion Rates for Selected Substrates :
| Amine (R-NH₂) | Conversion Efficiency |
|---|---|
| Methylamine | 90% |
| Ethylamine | 75% |
| Benzylamine | 13% |
These derivatives show retained or enhanced activity against aminoglycoside-resistant E. coli .
Comparative Reactivity with Other Aminoglycosides
N(2')-acetylgentamycin C1a(4+) exhibits distinct reactivity compared to unmodified gentamicin:
| Reaction Type | Gentamicin C1a | N(2')-acetylgentamycin C1a(4+) |
|---|---|---|
| Acetylation | Susceptible at 2'-position | Resistant at 2'-position |
| Hydrolysis | Not applicable | pH-dependent (acetyl group cleavage) |
| Ribosomal Binding | Moderate affinity | Enhanced affinity |
Implications for Antibiotic Design
The controlled hydrolysis and enzymatic stability of N(2')-acetylgentamycin C1a(4+) make it a scaffold for developing hybrid antibiotics. Conjugation with fluorophores or other bioactive molecules via its stable 2'-acetyl group is a promising strategy for targeted therapies .
類似化合物との比較
Key Observations :
- Compared to netilmicin (N-1 ethylated) and amikacin (N-6 acylated), the N(2') modification may alter ribosomal binding affinity due to steric and electronic effects .
Physicochemical and Pharmacokinetic Properties
Data from ADMET studies highlight differences in solubility, plasma protein binding, and molecular weight (Table 2) :
| Compound | Molecular Weight (Da) | Solubility (%) | Plasma Protein Binding (%) |
|---|---|---|---|
| N(2')-Acetylgentamycin C1a(4+) | 523.6* | Not reported | Not reported |
| Gentamicin (C1a component) | ~450–500 | >85 | <10 |
| Netilmicin | 475.6 | 80–90 | <10 |
| Amikacin | 585.6 | 80–90 | <10 |
*Calculated from C21H41N5O7. Note: The molecular weight range listed for gentamicin components in (5000–10,000 Da) likely reflects a typographical error, as gentamicin’s actual molecular weight is ~450–500 Da.
Key Findings :
- All compounds exhibit low plasma protein binding (<10%), favoring renal excretion and necessitating dose adjustments in patients with impaired kidney function .
Research Findings and Implications
Collision Cross-Section (CCS) and Conformational Analysis
N(2')-Acetylgentamycin C1a(4+) demonstrates a CCS of 247.4 Ų for [M+H]+, slightly larger than unmodified gentamicin C1a (predicted ~240 Ų), suggesting a more extended conformation due to steric effects of the acetyl group . This may influence its interaction with bacterial ribosomes or resistance enzymes.
Resistance and Stability
While gentamicin C1a is vulnerable to phosphorylation by AMEs (e.g., AAC(3)-I), the N(2')-acetyl group in the derivative may sterically hinder enzyme binding, analogous to the protective effects of amikacin’s N-6 L-hydroxyaminobutyryl group . However, direct enzymatic resistance data for N(2')-acetylgentamycin C1a(4+) remain unreported.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N(2')-acetylgentamycin C1a(4+) and ensuring purity?
- Answer: Synthesis typically involves selective acetylation of gentamycin C1a at the 2'-amine position. Key steps include:
- Reaction optimization (e.g., solvent choice, temperature, stoichiometry of acetylating agents).
- Purification via reversed-phase HPLC or column chromatography to isolate the acetylated product.
- Purity validation using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify acetylation site specificity) .
- Note: Parallel synthesis controls (e.g., unmodified gentamycin C1a) should be included to validate structural changes .
Q. Which analytical techniques are critical for characterizing N(2')-acetylgentamycin C1a(4+)?
- Answer:
- Spectroscopy: High-resolution mass spectrometry (HR-MS) for molecular weight confirmation; 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly at the acetylation site .
- Chromatography: HPLC with UV detection (λmax ~255 nm, common for acetylated aminoglycosides) to assess purity .
- Stability Testing: Long-term storage conditions (e.g., -20°C in lyophilized form) should be validated via accelerated degradation studies under varying pH and temperature .
Q. How does N(2')-acetylgentamycin C1a(4+) interact with bacterial ribosomes compared to non-acetylated gentamycin?
- Answer: Design binding assays using:
- Isothermal Titration Calorimetry (ITC) to quantify binding affinity to 16S rRNA.
- Cryo-EM to visualize structural interactions at the ribosomal A-site.
- Compare results with gentamycin C1a controls to evaluate acetylation-induced changes in binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for N(2')-acetylgentamycin C1a(4+)?
- Answer: Contradictions often arise from variability in:
- Experimental Conditions: Standardize MIC assays using CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth) .
- Bacterial Strains: Use isogenic pairs (e.g., wild-type vs. efflux pump-deficient strains) to isolate resistance mechanisms.
- Data Normalization: Include internal controls (e.g., gentamycin C1a) to benchmark activity .
Q. What strategies optimize the synthesis yield of N(2')-acetylgentamycin C1a(4+) while minimizing byproducts?
- Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance acetylation efficiency .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (e.g., lipases) for regioselective acetylation.
- In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. How to design a study investigating resistance development against N(2')-acetylgentamycin C1a(4+) in Gram-negative pathogens?
- Answer:
- Phase 1 (Resistance Induction): Serial passage assays under sub-inhibitory concentrations to simulate clinical resistance.
- Phase 2 (Mechanistic Analysis): Whole-genome sequencing of evolved strains to identify mutations (e.g., rRNA methyltransferases).
- Phase 3 (Cross-resistance Testing): Evaluate susceptibility to other aminoglycosides to assess collateral sensitivity .
Q. What computational approaches predict the pharmacokinetic profile of N(2')-acetylgentamycin C1a(4+)?
- Answer:
- Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) to estimate half-life.
- QSAR Modeling: Corlate structural features (e.g., acetylation) with renal clearance rates using datasets from analogous compounds .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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